molecular formula C9H6ClNO B1353776 3-(4-Chlorophenyl)isoxazole CAS No. 31301-39-0

3-(4-Chlorophenyl)isoxazole

Cat. No.: B1353776
CAS No.: 31301-39-0
M. Wt: 179.6 g/mol
InChI Key: JEOLWVGGGFZWHS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chlorophenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The presence of the 4-chlorophenyl group enhances the compound’s chemical properties, making it a valuable entity in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting survival pathways . Moreover, it can affect the production of reactive oxygen species (ROS), thereby impacting oxidative stress levels within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are excreted through the liver and kidneys . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its effective distribution to target sites . For instance, certain membrane transporters can actively transport this compound into cells, where it accumulates and exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it influences mitochondrial function and energy production . Additionally, this compound can interact with nuclear proteins, affecting gene expression and chromatin structure .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include copper (I) chloride, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions vary depending on the desired product but often involve moderate temperatures and the use of solvents like chloroform or water .

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)isoxazole is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in drug development and other scientific research applications .

Properties

IUPAC Name

3-(4-chlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOLWVGGGFZWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449189
Record name 3-(4-Chlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31301-39-0
Record name 3-(4-Chlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective are 3-(4-Chlorophenyl)isoxazole derivatives at inhibiting mild steel corrosion in acidic environments?

A1: Research indicates that both (this compound-5-yl)methanol (CPIM) and (3-(2,4 dichlorophenolisoxazole-5-yl)methanol (DCPIM) exhibit significant corrosion inhibition for mild steel in 1 M HCl solutions. [] These compounds act as mixed-type corrosion inhibitors, effectively suppressing both anodic and cathodic corrosion reactions. [] Their efficiency increases with higher concentrations and lower temperatures. []

Q2: What structural characteristics of this compound derivatives contribute to their corrosion inhibition properties?

A2: While the provided research doesn't delve into specific structure-activity relationships for corrosion inhibition, it highlights that the presence of electron-donating groups, like the hydroxyl group in CPIM and DCPIM, likely plays a role. Additionally, the planar structure of this compound, with a dihedral angle of 6.81° between the isoxazole and benzene rings, may facilitate adsorption onto the metal surface. [] This adsorption forms a protective layer, hindering the interaction between the corrosive environment and the metal surface. Further research is needed to fully elucidate the structure-activity relationships governing the corrosion inhibition properties of these compounds.

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